(2,6-Dichloropyridin-4-yl)boronic acid

Overview

Description

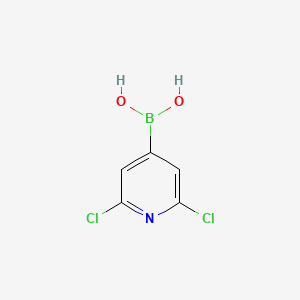

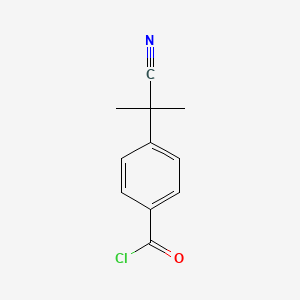

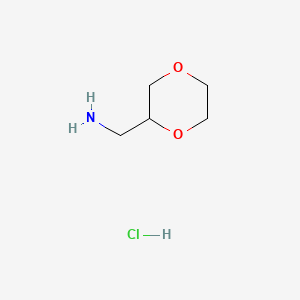

“(2,6-Dichloropyridin-4-yl)boronic acid” is a chemical compound with the CAS Number: 1072951-54-2 . It has a molecular weight of 191.81 and its IUPAC name is 2,6-dichloro-4-pyridinylboronic acid . The compound is typically stored in an inert atmosphere and under -20°C . It is a solid substance .

Synthesis Analysis

The synthesis of “this compound” and similar compounds often involves Suzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Molecular Structure Analysis

The InChI code for “this compound” is 1S/C5H4BCl2NO2/c7-4-1-3 (6 (10)11)2-5 (8)9-4/h1-2,10-11H . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis

In Suzuki–Miyaura couplings, boronic acids are known to be highly reactive species . A kinetic analysis of a competition conducted between two boronic acids demonstrated that even when the proportion of one boronic acid was very small in comparison to the other, the product contained the labelled ring during the initial stages of reaction .Physical and Chemical Properties Analysis

“this compound” is a solid substance . It is typically stored in an inert atmosphere and under -20°C .Scientific Research Applications

Chemical Sensors Development

Boronic acids, including (2,6-Dichloropyridin-4-yl)boronic acid, are known for their reversible and covalent binding to Lewis bases and polyols. This property has facilitated the development of a wide range of chemical sensors aimed at recognizing various analytes such as carbohydrates, catecholamines, ions, and hydrogen peroxide. The presence of double recognition sites in some boronic acid sensors enhances their binding affinity and selectivity, making them highly effective in sensor applications (Bian et al., 2019).

Boron-Containing Drug Design

Boronic acids have become increasingly significant in drug discovery, with several boronic acid drugs approved by the FDA and Health Canada. The unique properties of boronic acids, such as the potential to enhance drug potency or improve pharmacokinetic profiles, have led to their incorporation into various medicinal chemistry endeavors. This includes the design of novel drugs where boronic acids play a critical role due to their distinct chemical characteristics (Plescia & Moitessier, 2020).

Advanced Materials and Catalysis

The chemistry and properties of compounds like 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine, which share structural similarities with this compound, underline the potential of boronic acids in materials science. These compounds are involved in creating complex structures with significant spectroscopic, magnetic, and electrochemical activities, pointing towards their applicability in materials science and catalysis (Boča et al., 2011).

Environmental and Water Treatment

The use of boronic acids, including this compound, extends into environmental science, particularly in water treatment applications. Layered double hydroxides (LDHs) and their thermally activated forms have demonstrated effectiveness in removing various boron species from water. This showcases the role of boronic acids in addressing environmental challenges related to boron contamination (Theiss et al., 2013).

Oxo Boron Clusters and Open Frameworks

Research on oxo boron clusters and their open frameworks highlights the structural diversity and potential applications of boronic acid derivatives. By varying charge-balancing agents, it's possible to create novel structures with unique properties, such as photoluminescence and second harmonic generation, making them suitable for use in optics and electronics (Lin & Yang, 2011).

Safety and Hazards

The compound is considered hazardous and has been assigned the GHS07 pictogram . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Properties

IUPAC Name |

(2,6-dichloropyridin-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BCl2NO2/c7-4-1-3(6(10)11)2-5(8)9-4/h1-2,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFUQZFQJFYZZGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NC(=C1)Cl)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BCl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20674762 | |

| Record name | (2,6-Dichloropyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072951-54-2 | |

| Record name | B-(2,6-Dichloro-4-pyridinyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072951-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,6-Dichloropyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dichloropyridine-4-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pentadecanoic Acid 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7](/img/no-structure.png)

![(1R,3S)-3-[[(E)-Tetrahydro-2-oxothiophene-3-ylidene]methyl]-2,2-dimethylcyclopropanecarboxylic acid benzyl ester](/img/structure/B591447.png)

![[1-(5-Bromopyrimidin-2-yl)piperidin-3-yl]methanol](/img/structure/B591456.png)

![N-[[4-(Phenylmethoxy)phenyl]methyl]-2-[(3-thienylcarbonyl)amino]-4-thiazoleacetamide](/img/structure/B591464.png)